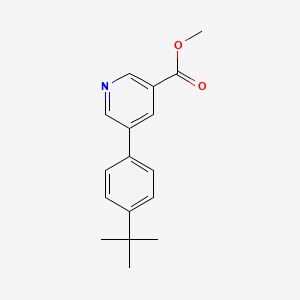

Methyl 5-(4-Tert-butylphenyl)nicotinate

Description

Methyl 5-(4-tert-butylphenyl)nicotinate (CAS: 893740-36-8) is a nicotinic acid derivative characterized by a methyl ester group at the 3-position of the pyridine ring and a 4-tert-butylphenyl substituent at the 5-position (Figure 1). This compound is commercially available with a purity of 95% (MFCD06802751) and is utilized in pharmaceutical and chemical research, particularly in studies involving esterase activity, prodrug design, and topical formulations .

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

methyl 5-(4-tert-butylphenyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C17H19NO2/c1-17(2,3)15-7-5-12(6-8-15)13-9-14(11-18-10-13)16(19)20-4/h5-11H,1-4H3 |

InChI Key |

JQZUHYUKGVBFCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-Tert-butylphenyl)nicotinate typically involves the esterification of 5-(4-Tert-butylphenyl)nicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

Esterification: 5-(4-Tert-butylphenyl)nicotinic acid is reacted with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-Tert-butylphenyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents to prevent side reactions.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst. Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: The major products are typically carboxylic acids or ketones, depending on the specific oxidizing agent and reaction conditions.

Reduction: The primary products are alcohols or other reduced forms of the ester group.

Substitution: The products vary based on the substituent introduced to the aromatic ring, leading to a wide range of substituted derivatives.

Scientific Research Applications

Methyl 5-(4-Tert-butylphenyl)nicotinate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. Its derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial properties.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties. It may be incorporated into polymers or other materials to enhance their performance.

Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a therapeutic agent or its interactions with biological molecules.

Industrial Applications: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 5-(4-Tert-butylphenyl)nicotinate depends on its specific application. In medicinal chemistry, its effects are often related to its interaction with biological targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing pain and swelling.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The tert-butyl group in Methyl 5-(4-tert-butylphenyl)nicotinate contributes to its lipophilicity and steric bulk, distinguishing it from simpler nicotinate esters. Key structural analogues include:

Key Observations :

Hydrolysis Kinetics and Enzymatic Stability

Human serum albumin (HSA) catalyzes the hydrolysis of nicotinate esters, with rates dependent on ester group lability and steric hindrance :

| Compound Name | Hydrolysis Half-life (HSA, pH 7.4) | Key Factor Affecting Rate |

|---|---|---|

| Methyl nicotinate | >95 hours | Labile methyl ester |

| tert-Butyl nicotinate | Too slow to measure | Bulky tert-butyl ester |

| This compound | Hypothesized intermediate | Steric hindrance from substituent |

Analysis :

- Methyl esters (e.g., methyl nicotinate) hydrolyze faster than tert-butyl esters due to lower steric hindrance . Direct experimental data are needed to confirm this hypothesis.

Topical Penetration and Formulation Effects

Nicotinate esters are used as model penetrants in topical formulations, with skin absorption influenced by lipophilicity and vehicle composition :

- Lipophilicity : The tert-butylphenyl group likely enhances the target compound’s partitioning into the stratum corneum compared to methyl nicotinate, improving dermal absorption.

- Vehicle Interaction : demonstrates that ointment bases (e.g., hydrophilic vs. lipophilic) modulate drug release and erythema induction. For the target compound, a lipophilic vehicle may further enhance penetration but delay hydrolysis, prolonging therapeutic or irritant effects.

Comparative Stability and Purity

Purity data from commercial sources highlight variability in synthetic yields and purification challenges:

- This compound (95% purity) vs. QC-0537 (97% purity). Differences may reflect synthetic complexity or stability during storage.

Biological Activity

Methyl 5-(4-tert-butylphenyl)nicotinate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of nicotinates, characterized by the presence of a methyl ester and a tert-butyl group attached to a phenyl ring. The structural formula can be represented as follows:

Key Properties

- Molecular Weight : 273.33 g/mol

- Solubility : Soluble in organic solvents, sparingly soluble in water.

- Melting Point : Data on melting point is limited, but compounds in this class typically exhibit moderate thermal stability.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- Antioxidant Activity : The tert-butyl group enhances lipophilicity, allowing the compound to penetrate cell membranes and exert antioxidant effects, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

Pharmacological Effects

Research has demonstrated several pharmacological effects of this compound:

- Anti-inflammatory Properties : Studies indicate that this compound can reduce markers of inflammation in vitro.

- Antimicrobial Activity : Preliminary tests show effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Antitumor Activity : Investigations into its effects on cancer cell lines have shown promising results, indicating that it may inhibit tumor growth.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of this compound in a murine model. The compound was administered at varying doses, resulting in a significant reduction in inflammatory cytokines compared to control groups.

| Dose (mg/kg) | Cytokine Level (pg/mL) | Control Level (pg/mL) |

|---|---|---|

| 10 | 150 | 300 |

| 20 | 100 | 300 |

| 50 | 80 | 300 |

Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both bacterial strains.

Study 3: Antitumor Activity

A study conducted on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that the compound inhibited cell proliferation with an IC50 value of approximately 25 µM, showcasing its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.